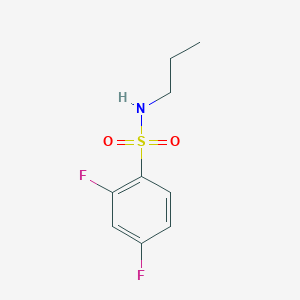
2,4-difluoro-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H11F2NO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a propyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-propylbenzenesulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Sulfonyl derivatives with higher oxidation states.
Reduction: Reduced forms of the sulfonamide group.
Aplicaciones Científicas De Investigación
2,4-Difluoro-N-propylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique fluorine substitution makes it useful in the development of advanced materials with specific properties, such as increased stability and reactivity.
Biological Studies: It can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Mecanismo De Acción
The mechanism of action of 2,4-difluoro-N-propylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atoms can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorobenzenesulfonamide: Lacks the propyl group, making it less hydrophobic and potentially less effective in certain applications.
N-Propylbenzenesulfonamide: Lacks the fluorine atoms, resulting in different reactivity and binding properties.
Uniqueness
2,4-Difluoro-N-propylbenzenesulfonamide is unique due to the presence of both fluorine atoms and a propyl group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the propyl group increases its hydrophobicity, potentially improving its interaction with biological targets .
Propiedades
Fórmula molecular |
C9H11F2NO2S |
|---|---|
Peso molecular |
235.25 g/mol |
Nombre IUPAC |
2,4-difluoro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11F2NO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 |
Clave InChI |
IEZSEXDEVHSBGH-UHFFFAOYSA-N |
SMILES canónico |
CCCNS(=O)(=O)C1=C(C=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



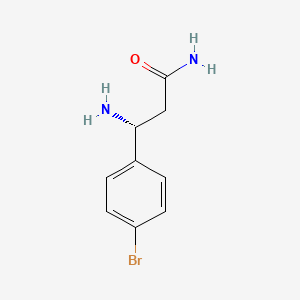
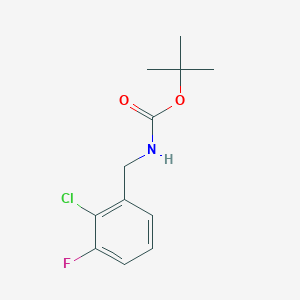
![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B15300908.png)
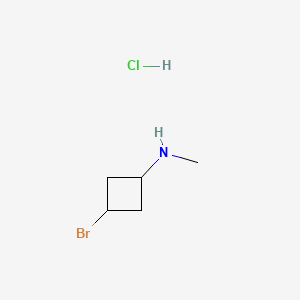
![rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)

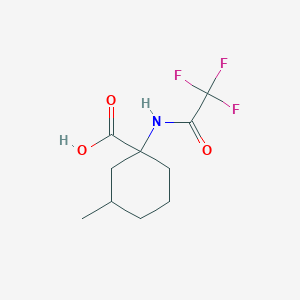
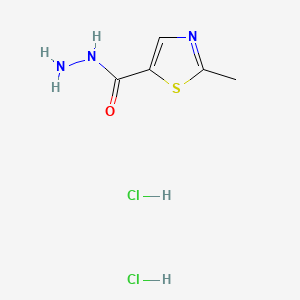
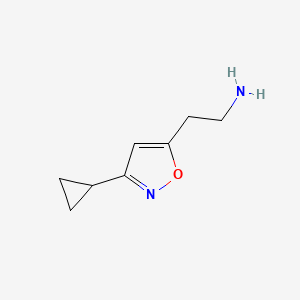
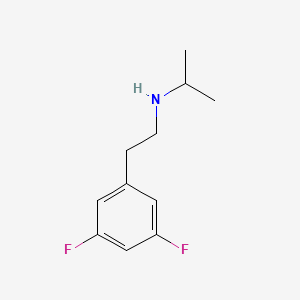
![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)

![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)
